4-[2-METHOXY-5-(PIPERIDINE-1-CARBONYL)BENZENESULFONYL]MORPHOLINE
CAS No.: 5919-98-2
Cat. No.: VC8611645
Molecular Formula: C17H24N2O5S
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5919-98-2 |
|---|---|
| Molecular Formula | C17H24N2O5S |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | (4-methoxy-3-morpholin-4-ylsulfonylphenyl)-piperidin-1-ylmethanone |
| Standard InChI | InChI=1S/C17H24N2O5S/c1-23-15-6-5-14(17(20)18-7-3-2-4-8-18)13-16(15)25(21,22)19-9-11-24-12-10-19/h5-6,13H,2-4,7-12H2,1H3 |
| Standard InChI Key | CRLGABQHBHGLEX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)N3CCOCC3 |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)N3CCOCC3 |
Introduction
Chemical Identity and Structural Characteristics
4-[2-Methoxy-5-(piperidine-1-carbonyl)benzenesulfonyl]morpholine (PubChem CID: 1102136) is a synthetic organic compound with the molecular formula C₁₈H₂₄N₂O₅S and a molecular weight of 368.4 g/mol . Its IUPAC name, 4-methoxy-3-(morpholine-4-sulfonyl)phenylmethanone, reflects its three primary structural components:
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A benzene ring substituted with a methoxy group (-OCH₃) at the 2-position.
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A piperidine-1-carbonyl group (-C(=O)N(C₅H₁₀)) at the 5-position.
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A morpholine-4-sulfonyl group (-SO₂N(C₂H₄)₂O) at the 3-position .
The compound’s 3D conformation reveals a planar benzene core with orthogonal substituents, creating steric and electronic diversity. The morpholine sulfonyl group contributes polarity, while the piperidine carbonyl introduces hydrophobic character, influencing its solubility and receptor interactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-[2-methoxy-5-(piperidine-1-carbonyl)benzenesulfonyl]morpholine involves multi-step reactions, as inferred from analogous compounds in the literature :
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Sulfonation of Substituted Benzene:
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Carbonylation with Piperidine:
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Final Coupling and Purification:
Key Intermediates and Reagents
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3,5-Dimethoxyaniline: A precursor for benzene ring functionalization .
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Piperidine-1-carbonyl chloride: Introduces the piperidine moiety .
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Morpholine: Reacts with sulfonyl chloride to form the sulfonamide group .
Physicochemical Properties
The compound’s logP suggests moderate lipophilicity, suitable for crossing biological membranes. Its solubility profile indicates compatibility with organic solvents, a common trait in drug discovery intermediates .
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